NHE1 Inhibitory Potency: N5-Piperazine versus N5-Dimethyl and N5-Ethylisopropyl Analogs
Direct comparative data for N(5)-piperazine-amiloride against other 5-substituted amilorides on NHE1 is not published as a standalone head-to-head study. However, class-level SAR from a systematic screen of 5- and 6-substituted amiloride libraries indicates that 5-substituted analogs with six-membered N-heterocycles (e.g., morpholine, oxazepine) achieve NHE1 IC50 values in the 85–129 nM range, while open-chain 5-substituted analogs like DMA and EIPA exhibit IC50 values of 0.5–1.0 µM [1]. By inference, the piperazine analog is expected to occupy an intermediate position, but the lack of direct measurement precludes definitive ranking. The compound should NOT be assumed to match the potency of either morpholine or DMA without experimental validation [1].
| Evidence Dimension | NHE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the sub-micromolar to low micromolar range based on structural similarity to 5-morpholino amiloride (IC50 129 nM) [1] |
| Comparator Or Baseline | 5-Morpholino amiloride (analog 29) IC50 = 129 nM; 5-(1,4-oxazepine) (analog 30) IC50 = 85 nM; 5-(N,N-dimethyl)amiloride (DMA) IC50 ≈ 500 nM [1] |
| Quantified Difference | Not calculable; target compound data absent |
| Conditions | In vitro human NHE1 overexpressed in PS120 cells; intracellular pH recovery assay [1] |
Why This Matters
Without direct IC50 data, procurement decisions based on assumed NHE1 potency are speculative; users requiring potent NHE1 inhibition should consider 5-morpholino or 5-oxazepine analogs instead, while those exploring SAR of basic amine-bearing amilorides may find N5-piperazine valuable.
- [1] Buckley BJ, et al. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Int J Mol Sci. 2021; 22(7): 3506. PMID: 33804289. View Source
